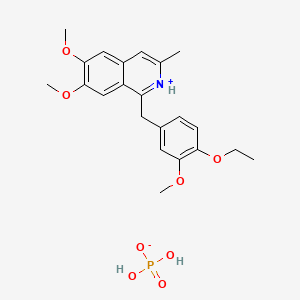
Dioxylium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxylium phosphate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is composed of dioxylium ions and phosphate ions, forming a stable compound that can participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioxylium phosphate typically involves the reaction of dioxylium chloride with a phosphate source under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the purification of raw materials, controlled reaction conditions, and subsequent purification of the final product. The process is designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Dioxylium phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one of its ions is replaced by another ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halides or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxylium sulfate, while reduction could produce dioxylium chloride.
Scientific Research Applications
Dioxylium phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: this compound is employed in studies related to cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which dioxylium phosphate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. It can modulate the activity of these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular pathways involved are still under investigation, but it is believed that this compound can influence signal transduction and energy metabolism.
Comparison with Similar Compounds
- Dioxylium sulfate
- Dioxylium chloride
- Phosphoric acid
Comparison: Dioxylium phosphate is unique in its stability and reactivity compared to similar compounds. While dioxylium sulfate and dioxylium chloride share some chemical properties, this compound’s ability to participate in a wider range of reactions makes it particularly valuable in research and industrial applications. Additionally, its interaction with biological systems is distinct, offering potential therapeutic benefits not seen with other related compounds.
Properties
CAS No. |
6670-95-7 |
|---|---|
Molecular Formula |
C22H28NO8P |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium |
InChI |
InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4) |
InChI Key |
YZKZXTBSUSEYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


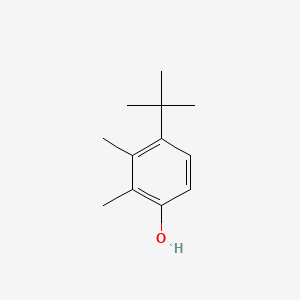
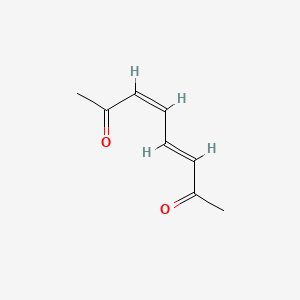
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
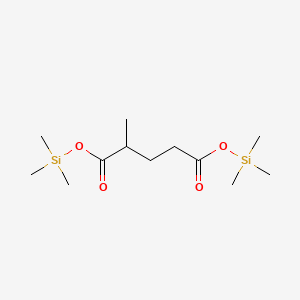
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
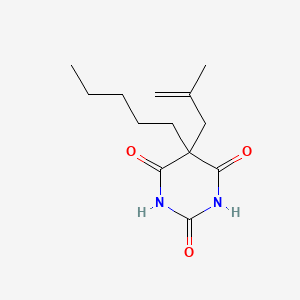
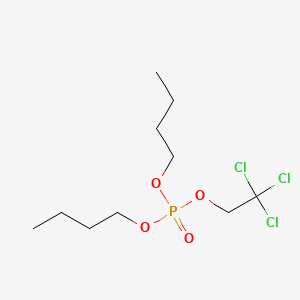

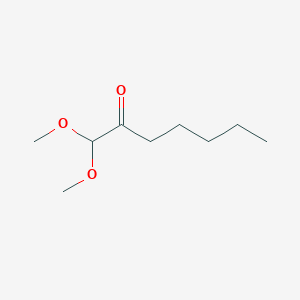
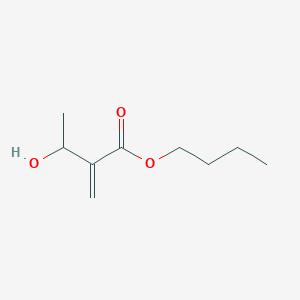
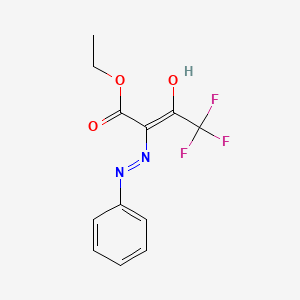
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)


